molecular formula C15H16O4 B117240 5,6-Dihydroyangonin CAS No. 3328-60-7

5,6-Dihydroyangonin

Cat. No. B117240
CAS RN: 3328-60-7
M. Wt: 260.28 g/mol
InChI Key: AYXCIWVJOBQVFH-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydroyangonin is a member of 2-pyranones and an aromatic ether . It is a derivative of Yangonin, a lactone isolated from the Kava plant (Piper methysticum) .


Molecular Structure Analysis

The molecular formula of 5,6-Dihydroyangonin is C15H16O4 . Its IUPAC name is 4-methoxy-2-[(E)-2-(4-methoxyphenyl)ethenyl]-2,3-dihydropyran-6-one .


Physical And Chemical Properties Analysis

5,6-Dihydroyangonin has a molecular weight of 260.28 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . It also has a Rotatable Bond Count of 4 .

Scientific Research Applications

Chemical Analysis and Structure Elucidation

  • 5,6-Dihydroyangonin, a kavalactone isolated from Piper methysticum (Kava Kava), has been studied for its chemical structure. Detailed structural elucidations were made using advanced NMR spectroscopic techniques (Dharmaratne, Nanayakkara, & Khan, 2002).

Biochemical Applications

  • Research on 5,6-Dihydroxyindoles, related to 5,6-Dihydroyangonin, has expanded beyond biology and medicine to include physics, organic chemistry, and materials science. This research explores the photophysics, synthesis, and reaction behavior of these compounds (d’Ischia, Napolitano, & Pezzella, 2011).

Medical Imaging Applications

  • 5,6-Dihydroxyindoles are also part of a study on the synthesis of a thymidine analogue for imaging herpes simplex virus type-1 thymidine kinase (HSV1-TK) expression using magnetic resonance imaging (MRI). This highlights the potential of 5,6-dihydro compounds in medical imaging (Bar‐Shir et al., 2013).

Synthetic Chemistry

  • Synthesis of 5,6-Dihydroyangonin analogs involves exploring the chemical properties and potential applications in various fields, including organic synthesis and pharmacology (Mineno et al., 2013).

Enzyme Interaction Studies

  • Research into 5,6-dihydro compounds includes examining enzyme interactions, such as with dihydrofolate reductase (DHFR), a key target in cancer and bacterial infection treatments (Cody & Schwalbe, 2006).

properties

IUPAC Name

4-methoxy-2-[(E)-2-(4-methoxyphenyl)ethenyl]-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-17-12-6-3-11(4-7-12)5-8-13-9-14(18-2)10-15(16)19-13/h3-8,10,13H,9H2,1-2H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXCIWVJOBQVFH-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)OC(C1)C=CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=O)OC(C1)/C=C/C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601315610
Record name 5,6-Dihydroyangonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601315610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydroyangonin

CAS RN

3328-60-7
Record name 5,6-Dihydroyangonin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3328-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dihydroyangonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601315610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-Dihydroyangonin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033015
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dihydroyangonin
Reactant of Route 2
Reactant of Route 2
5,6-Dihydroyangonin
Reactant of Route 3
Reactant of Route 3
5,6-Dihydroyangonin
Reactant of Route 4
5,6-Dihydroyangonin
Reactant of Route 5
5,6-Dihydroyangonin
Reactant of Route 6
Reactant of Route 6
5,6-Dihydroyangonin

Citations

For This Compound
44
Citations
HRW Dharmaratne, NPD Nanayakkara, IA Khan - Phytochemistry, 2002 - Elsevier
The kavalactone, 11-methoxy-5,6-dihydroyangonin, and eight previously reported analogs along with four other aromatic compounds were isolated from the root extracts of Piper …
Number of citations: 154 www.sciencedirect.com
T Hashimoto, M Suganuma, H Fujiki, M Yamada… - Phytomedicine, 2003 - Elsevier
Two unique evidence that cancer incidence rates in Fiji were unusually low, compared with those of another Pacific islands and that green tea beverage is an acknowledged cancer …
Number of citations: 63 www.sciencedirect.com
JX Yang - Chemistry of Natural Compounds, 2023 - Springer
A new kavalactone dimer, named kavalactone B (1), and three known compounds, 11-methoxy-5,6-dihydroyangonin (2), methysticin (3), dihydromethysticin (4), were isolated from the …
Number of citations: 8 link.springer.com
K Schäfer, P Winterhalter - Journal of liquid chromatography & …, 2005 - Taylor & Francis
High speed countercurrent chromatography (HSCCC) was used to isolate the major kavalactones kavain, 7,8‐dihydrokavain, methysticin, 7,8‐dihydromethysticin, yangonin, and …
Number of citations: 13 www.tandfonline.com
RN Duve - Analyst, 1981 - pubs.rsc.org
A procedure is described for the quantitative determination of seven known major constituents in sun-dried roots, rhizomes and commercially powdered samples of Piper methysticum. A …
Number of citations: 31 pubs.rsc.org
F Tarbah, Y Barguil, C Müller, A Rickert… - Annales de toxicologie …, 2013 - ata-journal.org
Purpose: Kava is a traditional Pacific beverage made from the root of Piper methysticum. It is mainly used for its sedative properties due to lipophilic lactones called kavalactones. Kava …
Number of citations: 10 www.ata-journal.org
X He, L Lin, L Lian - Planta medica, 1997 - thieme-connect.com
HPLC coupled with electrospray (ES) MS was used to study a chloroform extract from kava roots (Piper methysticum). A total of thirteen kavalactones and flavokavains were identified. …
Number of citations: 81 www.thieme-connect.com
Y Tang, C Fields - Molecules, 2019 - mdpi.com
An ultra-high-performance liquid chromatographic (UHPLC) separation was developed for six kava pyrones (methysticin, dihydromethysticin (DHM), kavain, dihydrokavain (DHK), …
Number of citations: 14 www.mdpi.com
TE Smith, M Djang, AJ Velander, CW Downey… - Organic …, 2004 - ACS Publications
Three asymmetric pathways to the kavalactones have been developed. The first method is chiral auxiliary-based and utilizes aldol reactions of N-acetyl thiazolidinethiones followed by a …
Number of citations: 85 pubs.acs.org
D Fu, I Ramzan - Phytotherapies: Efficacy, Safety, and …, 2015 - Wiley Online Library
Kava has been widely used as a herbal medicine for alternative treatment of anxiety and insomnia. In Europe, kava has been used for the treatment of anxiety and nervous disorders …
Number of citations: 1 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.